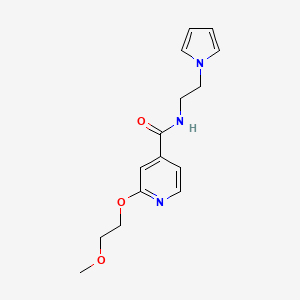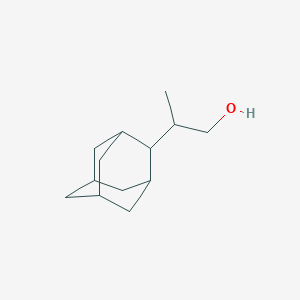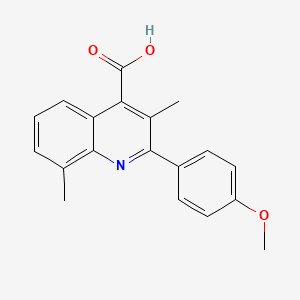
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride” is a boronic ester derivative of indoline . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Indoline is a heterocyclic compound and is a part of many bioactive molecules.
Chemical Reactions Analysis
Boronic esters are known to undergo a variety of reactions. They can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst . They can also undergo hydroboration reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the molecule. Boronic esters are generally stable compounds, but they can decompose if heated .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride serves as a boron-containing coupling partner in this reaction. By coupling it with aryl or vinyl halides, researchers can synthesize complex organic molecules, including pharmaceutical intermediates and natural products .
Fluorescent Probes and Imaging Agents
The unique structure of this compound makes it suitable for designing fluorescent probes. Researchers have functionalized it with fluorophores to create imaging agents for biological studies. These probes can selectively target specific cellular components, such as proteins or nucleic acids, enabling visualization and tracking within living cells .
Boron-Containing Building Blocks in Medicinal Chemistry
Boron-containing compounds play a crucial role in drug discovery. 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride can be modified to introduce boron-based pharmacophores. Medicinal chemists use these building blocks to create novel drug candidates with improved properties, such as enhanced solubility or better binding affinity .
Materials Science: OLEDs and Organic Semiconductors
Organic light-emitting diodes (OLEDs) and organic semiconductors rely on efficient charge transport and emission properties. The incorporation of boron-containing moieties, like the one in our compound, can enhance device performance. Researchers explore its use as a dopant or building block in OLEDs and other organic electronic devices .
Catalysis and Asymmetric Synthesis
Boron compounds often serve as catalysts in organic transformations. Researchers have investigated the catalytic activity of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride in various reactions, including asymmetric transformations. Its chiral variants may enable enantioselective synthesis of valuable molecules .
Boron Neutron Capture Therapy (BNCT)
BNCT is a cancer treatment that exploits the ability of boron-10 to capture thermal neutrons. Researchers have explored boron-containing compounds for targeted delivery to tumor cells. While not directly studied for BNCT, the boron moiety in our compound could inspire further investigations in this field .
Safety And Hazards
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12;/h5-7,16H,8-9H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARHJAYVUHGJGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCNC3=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2399254.png)
![5-Phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2399255.png)
![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2399261.png)
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2399262.png)




![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2399271.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)